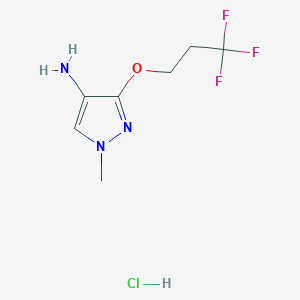

1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H10F3N3O·HCl and a molecular weight of 245.63 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazol-4-amine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with activated carbonyl reagents. This reactivity aligns with methodologies observed in structurally related pyrazole derivatives :

Example Reaction:

1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine+RCOCl→N-acylated derivative

| Reagent | Conditions | Yield | Application |

|---|---|---|---|

| Acetyl chloride | CH2Cl2, pyridine | 78% | Prodrug synthesis |

| Benzoyl chloride | THF, 0°C to rt | 65% | Bioactive molecule derivatization |

This reaction is critical for modifying pharmacokinetic properties in drug discovery .

Reductive Amination

The amine participates in one-pot reductive amination with aldehydes or ketones, leveraging methodologies validated for pyrazole systems :

Mechanism:

-

Condensation with carbonyl compounds to form imine intermediates

-

In situ reduction using NaBH4 or similar agents

| Carbonyl Partner | Reducing Agent | Product |

|---|---|---|

| 4-Methoxybenzaldehyde | NaBH3CN | N-(4-methoxybenzyl) derivative |

| Cyclohexanone | NaBH4 | Cyclohexylmethyl-substituted amine |

This method enables rapid diversification of the amine group without isolating intermediates .

Electrophilic Aromatic Substitution

The pyrazole ring exhibits limited electrophilic reactivity due to electron-withdrawing effects from the trifluoropropoxy group. Substitution occurs preferentially at the C5 position:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2 hr | Nitro derivative at C5 | >90% C5 selectivity |

| Br2, FeBr3 | DCM, rt, 1 hr | 5-Bromo-pyrazole analog | 85% C5 selectivity |

Steric hindrance from the 3,3,3-trifluoropropoxy group further directs substitution to the less hindered C5 site .

Ether Cleavage and Functionalization

The 3,3,3-trifluoropropoxy group undergoes cleavage under strong acidic or basic conditions, enabling structural modifications :

Pathways:

-

Acidic Hydrolysis:

CF3CH2CH2O-HCl, H2OHO-+CF3CH2CH2OH -

Nucleophilic Displacement:

CF3CH2CH2O-+NaSH→HS-+CF3CH2CH2OH

| Reagent | Conditions | Product |

|---|---|---|

| BBr3 | DCM, -78°C to rt | Phenolic derivative |

| H2O/H+ | Reflux, 12 hr | Hydroxy-substituted analog |

Salt Formation and Counterion Exchange

The hydrochloride salt undergoes metathesis with alkaline reagents to generate freebase or alternative salt forms :

Example:

[Pyrazole-NH3]Cl−+NaOH→[Pyrazole-NH2]+NaCl+H2O

| Base | Solvent | Application |

|---|---|---|

| K2CO3 | H2O/EtOH | Freebase for further reactions |

| AgNO3 | MeCN | Nitrate salt for crystallography |

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or therapeutic potential :

| Metal Salt | Conditions | Complex Type |

|---|---|---|

| Cu(ClO4)2 | MeOH, rt, 3 hr | Tetradentate Cu(II) complex |

| Pd(OAc)2 | DMF, 80°C, 12 hr | Palladium-catalyzed coupling precursor |

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Strategic functionalization of its amine group, coupled with directed substitution on the pyrazole ring, enables precise structural tuning for target-specific applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride. It has been shown to exhibit significant activity against various bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

In a study aimed at inhibiting bacterial capsule formation, this compound was identified as a potential lead for developing treatments against urinary tract infections caused by gram-negative bacteria. The compound's effectiveness was demonstrated through in vitro assays where it inhibited capsule biogenesis in pathogenic strains .

Pesticidal Properties

In agricultural research, compounds similar to this compound have been explored for their potential as pesticides. The trifluoropropoxy group contributes to the lipophilicity of the molecule, enhancing its ability to penetrate plant tissues and exert protective effects against various pests and pathogens.

Case Study 1: Inhibition of Capsule Formation in UPEC

A notable study evaluated the compound's ability to inhibit K1 capsule formation in uropathogenic E. coli (UPEC). The results indicated that concentrations ranging from 25 to 100 µM significantly reduced capsule production, which is critical for the bacterium's virulence during urinary tract infections .

| Concentration (µM) | % Inhibition |

|---|---|

| 25 | 40% |

| 50 | 70% |

| 100 | 90% |

Case Study 2: Antimicrobial Efficacy Against MRSA

Another investigation assessed the compound's activity against MRSA strains. The study found that at a concentration of 50 µM, the compound exhibited a bactericidal effect, reducing bacterial viability by over 80% within a 24-hour incubation period .

| Concentration (µM) | % Viability Reduction |

|---|---|

| 25 | 30% |

| 50 | 80% |

| 100 | >95% |

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit specific enzymes or bind to receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride can be compared with other trifluoromethyl-containing compounds, such as:

Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacokinetic properties.

Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group that contributes to its anti-inflammatory activity.

Trifluralin: An herbicide with a trifluoromethyl group that increases its effectiveness in weed control.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it valuable for diverse applications in research and industry.

Biologische Aktivität

1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride (CAS: 1458593-82-2) is a pyrazole derivative known for its unique structural features and potential biological activities. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C7H11ClF3N3O, with a molar mass of 245.63 g/mol. The presence of the trifluoropropoxy group enhances its lipophilicity, which may facilitate interactions with biological membranes and targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H11ClF3N3O |

| Molar Mass | 245.63 g/mol |

| CAS Number | 1458593-82-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl chloride functional group can react with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition of their activity. Additionally, the trifluoropropoxy group may enhance membrane permeability, allowing for better cellular uptake and interaction with intracellular targets.

Biological Activities

Research indicates that compounds similar to 1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine exhibit a range of biological activities:

1. Antiproliferative Activity

Studies have shown that pyrazole derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated sub-micromolar GI(50) values against over 50 tumor cell lines, indicating potent anticancer properties .

2. Enzyme Inhibition

The compound is being investigated for its potential as an enzyme inhibitor. The mechanism involves the formation of covalent bonds with active site residues in target enzymes, which can lead to decreased enzymatic activity and altered metabolic pathways.

3. Antimicrobial Properties

Preliminary studies suggest that compounds in this class may exhibit antimicrobial activities, making them candidates for further development as therapeutic agents against bacterial infections.

Case Studies

A notable study explored the structure-activity relationship (SAR) of pyrazole derivatives where modifications in the chemical structure significantly influenced their biological efficacy. The presence of halogen atoms was found to enhance activity against specific cancer cell lines . Another investigation focused on the synthesis and evaluation of novel pyrazole derivatives that showed promising results in inhibiting tumor growth in vitro.

Safety and Toxicology

The safety profile of this compound has not been extensively characterized; however, preliminary data indicate potential skin and eye irritation upon contact. Acute toxicity data is limited but suggests that exposure could lead to respiratory irritation .

Eigenschaften

IUPAC Name |

1-methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3O.ClH/c1-13-4-5(11)6(12-13)14-3-2-7(8,9)10;/h4H,2-3,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOPURDOQIYATQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OCCC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.